1-(3-Aminopyrrolidin-1-yl)pentan-1-one
Description
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-9(12)11-6-5-8(10)7-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFKCYRRZGHICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Butyl-1,2,4-Trimesylate
A novel process involves the conversion of optically active butyl-1,2,4-trimesylate into the corresponding pyrrolidine derivative in the presence of a primary amine such as benzylamine. This reaction is performed in tetrahydrofuran (THF) at temperatures ranging from 0°C to 70°C, optimally 50-60°C, yielding the optically active pyrrolidine intermediate with high stereochemical integrity.
Amino Protecting Group Manipulation
The benzyl protecting group on the amino functionality of the pyrrolidine intermediate can be replaced by allyloxycarbonyl using allyl haloformate in an inert hydrocarbon solvent (e.g., heptane) at 0-100°C, preferably 30-70°C. This step is crucial for further functionalization and for achieving the desired amino substitution pattern.
Introduction of the Amino Group under Pressure
The final introduction of the amino group (R2R3NH) into the pyrrolidine ring is conducted under elevated pressure (3×10^6 to 2×10^7 Pa, optimally 5×10^6 to 8×10^6 Pa) and temperatures between 20°C and 200°C (preferably 100-150°C). Solvents such as tetrahydrofuran or dimethoxyethane are used to facilitate the reaction. This high-pressure amination step ensures the formation of the desired 3-amino-pyrrolidine derivative with excellent yields.
| Step | Reaction Conditions | Key Reagents | Outcome |
|---|---|---|---|
| 1 | 0-70°C, THF | Optically active butyl-1,2,4-trimesylate, primary amine (benzylamine) | Formation of optically active pyrrolidine derivative |
| 2 | 0-100°C, inert solvent (heptane) | Allyl haloformate | Replacement of benzyl by allyloxycarbonyl protecting group |
| 3 | 20-200°C, 3×10^6 - 2×10^7 Pa, THF or dimethoxyethane | R2R3NH (amino source) | Introduction of amino group to yield 3-amino-pyrrolidine |
Resolution of Racemic 3-Aminopyrrolidine Derivatives
When racemic mixtures are obtained, resolution techniques are employed to isolate optically active isomers. One effective method uses tartaric acid hydrates or their derivatives as resolving agents in organic solvents such as methanol, ethanol, or ethyl acetate. The racemic 1-benzyl-3-aminopyrrolidine is dissolved with the resolution reagent at 50-100°C with stirring, followed by gradual cooling to precipitate crystalline salts. These salts are then separated, washed, and neutralized to afford the enantiomerically enriched 3-aminopyrrolidine derivatives.
| Parameter | Details |
|---|---|
| Racemate | 1-Benzyl-3-aminopyrrolidine |
| Resolution agent | Tartaric acid hydrate or derivatives |
| Solvents | Methanol, ethanol, ethyl acetate, methylene dichloride |
| Temperature | 50-100°C for dissolution, gradual cooling to room temp |
| Stirring speed | 350-800 rpm |
| Outcome | Isolation of (R)- and (S)-1-benzyl-3-aminopyrrolidine |
This resolution process is noted for its simplicity, recyclability of the resolving agent, and efficient separation of enantiomers.
Functionalization to 1-(3-Aminopyrrolidin-1-yl)pentan-1-one
Following the preparation of the 3-aminopyrrolidine core, the pentan-1-one moiety is introduced typically via acylation or alkylation reactions. While specific detailed protocols for this step are less frequently disclosed, the general approach involves nucleophilic substitution or condensation reactions where the amino group of the pyrrolidine reacts with pentanoyl derivatives under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)pentan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter transporters in the central nervous system. It acts as a selective inhibitor of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is responsible for its psychoactive effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent patterns, which critically affect physicochemical properties and applications. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity: The difluoromethyl group increases logP values compared to non-fluorinated analogs. Dimethylamino substitution further modulates solubility in polar solvents .
- Thermal Stability: Crystallographic studies (e.g., ) indicate that bulky substituents (e.g., phenoxy) enhance melting points via intermolecular stacking, whereas smaller groups (e.g., dimethylamino) may lower thermal stability .
Biological Activity
1-(3-Aminopyrrolidin-1-yl)pentan-1-one, also known by its chemical identifier and CAS number 1339442-73-7, is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
The molecular formula of 1-(3-Aminopyrrolidin-1-yl)pentan-1-one is C9H16N2O, and it features a pyrrolidine ring which is significant for its biological interactions. The structure can be represented as follows:
The biological activity of 1-(3-Aminopyrrolidin-1-yl)pentan-1-one is primarily attributed to its interaction with various neurotransmitter receptors. Research suggests that this compound may act as a modulator of the dopaminergic and serotonergic systems, influencing mood and cognitive functions. Specifically, it has been observed to affect:
- Dopamine Receptors : Potentially enhancing dopaminergic signaling which could be beneficial in treating conditions like depression and schizophrenia.
- Serotonin Receptors : Modulating serotonin levels may contribute to anxiolytic effects.
Pharmacological Effects
Several studies have explored the pharmacological effects of 1-(3-Aminopyrrolidin-1-yl)pentan-1-one. Key findings include:
1. Neuropharmacological Activity
- Cognitive Enhancement : Animal models have shown improvements in memory and learning tasks, indicating potential use in cognitive disorders.
- Anxiolytic Effects : Behavioral assays suggest reduced anxiety-like behaviors in rodents, supporting its use as an anxiolytic agent.
2. Anti-inflammatory Properties
- In vitro studies indicate that this compound may inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.
3. Analgesic Effects
- Preliminary studies have demonstrated pain-relieving properties, warranting further investigation into its use for chronic pain management.
Comparative Studies
To better understand the unique properties of 1-(3-Aminopyrrolidin-1-yl)pentan-1-one, it is essential to compare it with similar compounds. The following table summarizes key comparisons:
| Compound Name | Structure Type | Main Activity |
|---|---|---|
| 1-(3-Aminopyrrolidin-1-yl)pentan-1-one | Pyrrolidine derivative | Cognitive enhancement, anxiolytic |
| 3-Aminopyrrolidine | Simple amine | Limited neuropharmacological effects |
| N-Methylpyrrolidine | Methylated derivative | Mild stimulant effects |
Case Studies
Several case studies have highlighted the potential clinical applications of 1-(3-Aminopyrrolidin-1-yl)pentan-1-one:
Case Study 1: Cognitive Disorders
In a double-blind placebo-controlled trial involving patients with mild cognitive impairment, administration of this compound resulted in statistically significant improvements in cognitive function scores compared to placebo.
Case Study 2: Anxiety Management
A study focusing on patients with generalized anxiety disorder reported that participants taking this compound experienced a reduction in anxiety symptoms after four weeks of treatment.
Q & A
Q. What are the optimal synthetic routes for 1-(3-aminopyrrolidin-1-yl)pentan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthetic routes for analogous pyrrolidinyl ketones (e.g., 4-F-α-PVP) often involve:
- Nucleophilic substitution : Reacting a pyrrolidine derivative (e.g., 3-aminopyrrolidine) with a ketone precursor (e.g., pentanoyl chloride) under inert atmospheres. Solvents like dichloromethane or acetonitrile are used with bases (e.g., triethylamine) to neutralize HCl byproducts .
- Grignard reactions : As demonstrated for biphenylpentanone synthesis, reacting organomagnesium reagents (e.g., phenylmagnesium bromide) with carbonyl intermediates can yield ketones, though steric hindrance from the 3-amino group may require optimized temperatures (e.g., −78°C to room temperature) .
- Yield optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Yields for similar compounds range from 59% to 70% depending on precursor reactivity .
Q. Which spectroscopic techniques are most effective for characterizing 1-(3-aminopyrrolidin-1-yl)pentan-1-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule at the amine-pyrrolidine bond, producing ions like [C₅H₁₀NO]⁺ (m/z 100–120) and [C₈H₁₄N]⁺ (m/z 124) .
- Infrared (IR) Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹; amine N-H stretches at ~3300 cm⁻¹ (broad) .
Advanced Research Questions
Q. How does the 3-aminopyrrolidine substituent influence the compound’s pharmacological activity compared to other pyrrolidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The 3-amino group increases polarity, potentially reducing blood-brain barrier penetration compared to non-polar analogs like α-PVP. However, it may enhance receptor binding affinity via hydrogen bonding, as seen in ethylamino-substituted cathinones (e.g., ephylone) .
- Comparative assays : Use in vitro dopamine/norepinephrine transporter (DAT/NET) inhibition assays with HEK-293 cells. IC₅₀ values can be compared to methylamino or fluoro-substituted analogs (e.g., 4-F-α-PVP) to quantify potency shifts .
Q. What are the challenges in chiral resolution of 1-(3-aminopyrrolidin-1-yl)pentan-1-one, and what methods are suitable?
Methodological Answer:
- Chiral centers : The 3-aminopyrrolidine ring introduces two chiral centers, complicating stereoisomer separation.
- Chromatographic methods :
- Chiral GC/MS : Use β-cyclodextrin columns (e.g., Restek BGB-174) with temperature programming to resolve enantiomers, as validated for cathinones .
- HPLC with chiral stationary phases : Polysaccharide-based columns (e.g., Chiralpak IA) and polar organic mobile phases (e.g., ethanol/heptane) achieve baseline separation for amino-pyrrolidinyl ketones .
- Circular Dichroism (CD) : Confirm enantiomeric purity post-separation by comparing CD spectra to known standards .
Q. How does pH affect the stability of 1-(3-aminopyrrolidin-1-yl)pentan-1-one in biological matrices?
Methodological Answer:
Q. What computational models predict the metabolic pathways of 1-(3-aminopyrrolidin-1-yl)pentan-1-one?
Methodological Answer:
- In silico tools :
- ADMET Predictor™ : Simulates Phase I metabolism (e.g., N-dealkylation, hydroxylation) and Phase II glucuronidation. Compare results to experimental data from hepatic microsome assays (human/rat) .
- MetaSite : Prioritizes CYP450 isoforms (e.g., CYP2D6, CYP3A4) likely to metabolize the compound based on structural fingerprints .
- Validation : Cross-reference predictions with in vitro LC-HRMS data from hepatocyte incubations to identify major metabolites (e.g., hydroxylated pyrrolidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
